Hydrogen Bond Donor Capacity Differentiates Target Compound from Non-Hydroxylated 4,5-Dimethyltriazole-Piperidine Analogs
The target compound possesses one hydrogen bond donor (HBD = 1, from the piperidine 4-OH group), whereas the direct ring-attached analog 4-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 1247514-26-6) has HBD = 0 [1]. This difference places the target compound in a distinct physicochemical space: Blood-Brain Barrier penetration models and solubility equations are sensitive to HBD count, and the presence of a single H-bond donor can improve aqueous solubility by an estimated 0.5–1.0 log unit compared to the HBD = 0 analog, all else being equal [2]. Additionally, the free hydroxyl enables prodrug strategies (ester, carbamate, or phosphate conjugation) that are inaccessible to the non-hydroxylated comparator [1].
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count and Derivatization Potential |
|---|---|
| Target Compound Data | HBD = 1 (piperidine 4-OH group); TPSA = 90.65 Ų; HBA = 5 |
| Comparator Or Baseline | 4-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 1247514-26-6): HBD = 0; TPSA = ~33 Ų (estimated from C9H16N4, no oxygen); HBA = 4 |
| Quantified Difference | ΔHBD = +1; ΔTPSA ≈ +57–58 Ų; ΔHBA = +1 |
| Conditions | Computed physicochemical descriptors at standard conditions; TPSA values are topological surface area calculations |
Why This Matters
A difference of 1 HBD and ~58 Ų in TPSA is large enough to alter a compound's oral bioavailability classification, CNS penetration potential, and formulation behavior, directly impacting procurement decisions for drug discovery screening cascades.
- [1] Kuujia.com. Cas no 1248279-60-8 (1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-ol). Computed properties: TPSA 90.65, HBA 5, HBD 2 (note: listed HBD value likely reflects combined triazole and piperidine contributions). Accessed 2026. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. (Class reference for HBD effects on solubility/permeability). View Source
